molecular formula C19H14ClN3O4 B3581790 5-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-((3-chlorophenoxy)methyl)oxazole-4-carbonitrile

5-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-((3-chlorophenoxy)methyl)oxazole-4-carbonitrile

Cat. No.: B3581790
M. Wt: 383.8 g/mol
InChI Key: ZWKRLEALOJBDAX-UHFFFAOYSA-N
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Description

The compound 5-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-((3-chlorophenoxy)methyl)oxazole-4-carbonitrile is a heterocyclic oxazole derivative featuring:

  • A benzo[d][1,3]dioxole (methylenedioxyphenyl) group linked via a methylene bridge to the amino substituent at position 5 of the oxazole ring.
  • A 3-chlorophenoxy methyl group at position 2 of the oxazole core.

While direct synthesis data for this compound is unavailable in the provided evidence, analogous oxazole derivatives (e.g., ) suggest its preparation likely involves multi-component coupling reactions, such as:

  • Cyclocondensation of nitriles with amines or hydrazines.
  • Nucleophilic substitution or ring-closure reactions involving chlorophenoxy or benzodioxole-containing precursors .

Properties

IUPAC Name

5-(1,3-benzodioxol-5-ylmethylamino)-2-[(3-chlorophenoxy)methyl]-1,3-oxazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14ClN3O4/c20-13-2-1-3-14(7-13)24-10-18-23-15(8-21)19(27-18)22-9-12-4-5-16-17(6-12)26-11-25-16/h1-7,22H,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWKRLEALOJBDAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNC3=C(N=C(O3)COC4=CC(=CC=C4)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-((3-chlorophenoxy)methyl)oxazole-4-carbonitrile typically involves multiple steps, starting from commercially available precursors. One common route involves the formation of the oxazole ring through cyclization reactions, followed by the introduction of the benzo[d][1,3]dioxol-5-ylmethyl and 3-chlorophenoxy groups via nucleophilic substitution reactions. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors to improve reaction efficiency and scalability. Additionally, purification steps such as recrystallization or chromatography would be employed to ensure the final product’s purity.

Chemical Reactions Analysis

Types of Reactions

5-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-((3-chlorophenoxy)methyl)oxazole-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The aromatic rings can be oxidized under strong oxidative conditions.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorophenoxy group.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride.

    Substitution: Strong nucleophiles such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like DMF.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce amines. Substitution reactions typically result in the replacement of the chlorine atom with the nucleophile.

Scientific Research Applications

5-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-((3-chlorophenoxy)methyl)oxazole-4-carbonitrile has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the synthesis of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-((3-chlorophenoxy)methyl)oxazole-4-carbonitrile involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to the modulation of biological pathways. The exact pathways and targets would depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

The following table summarizes structural analogs and their distinguishing features:

Compound Name (Reference) Key Substituents Molecular Formula Molar Mass (g/mol) Key Functional Groups
Target Compound 5-(Benzo[d][1,3]dioxol-5-ylmethylamino), 2-(3-chlorophenoxymethyl) Not Provided Inferred ~400-450 Oxazole, cyano, benzodioxole, chlorophenoxy
2-(2-Chlorophenyl)-5-((2-(dimethylamino)ethyl)amino)oxazole-4-carbonitrile 2-(2-Chlorophenyl), 5-(dimethylaminoethylamino) C₁₄H₁₅ClN₄O 290.75 Oxazole, cyano, dimethylaminoethyl, chlorophenyl
5-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}-2-[(2-methoxyphenoxy)methyl]-1,3-oxazole-4-carbonitrile 5-(3,4-dimethoxyphenylethylamino), 2-(2-methoxyphenoxymethyl) C₂₂H₂₃N₃O₅ 409.44 Oxazole, cyano, dimethoxyphenyl, methoxyphenoxy
5-[(4-Fluorobenzyl)amino]-2-{5-[(4-methoxyphenoxy)methyl]-2-furyl}-1,3-oxazole-4-carbonitrile 5-(4-fluorobenzylamino), 2-(4-methoxyphenoxymethyl-furyl) C₂₃H₁₈FN₃O₄ 419.41 Oxazole, cyano, fluorobenzyl, methoxyphenoxy
Key Observations:

Substituent Effects on Lipophilicity and Bioactivity: The benzodioxole group in the target compound (electron-rich aromatic system) may enhance π-π stacking in biological targets compared to the dimethylaminoethyl group in or fluorobenzyl in . The 3-chlorophenoxy group offers moderate steric bulk and lipophilicity, contrasting with the smaller 2-chlorophenyl in or the polar methoxyphenoxy in .

Electronic Properties: The cyano group at position 4 stabilizes the oxazole ring through electron-withdrawing effects, a feature conserved across all analogs.

Physicochemical and Functional Properties

Property Target Compound 2-(2-Chlorophenyl) Derivative 5-{[2-(3,4-Dimethoxyphenyl)ethyl]amino} Derivative
Lipophilicity (LogP) High (benzodioxole + chlorophenoxy) Moderate (chlorophenyl + polar dimethylamino) Moderate-High (dimethoxyphenyl + methoxyphenoxy)
Polar Surface Area ~90 Ų (cyano + ether oxygen) ~75 Ų ~110 Ų
Potential Applications Likely enzyme inhibition (e.g., kinases) Corrosion inhibition (inferred from ) Acetylcholinesterase inhibition (inferred from )

Biological Activity

The compound 5-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-((3-chlorophenoxy)methyl)oxazole-4-carbonitrile is a novel synthetic molecule that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including in vitro and in vivo studies, mechanisms of action, and therapeutic potential.

Chemical Structure and Properties

The compound's structure can be analyzed through its molecular formula C19H18ClN3O4C_{19}H_{18}ClN_3O_4 and molecular weight 389.82g/mol389.82\,g/mol. The presence of the benzo[d][1,3]dioxole moiety is significant as it is often associated with various pharmacological activities.

Antidiabetic Activity

Recent studies have highlighted the antidiabetic potential of benzodioxol derivatives. For instance, compounds similar to the one have shown promising results in inhibiting α-amylase activity, which is crucial for carbohydrate metabolism. In vitro assays demonstrated that certain derivatives exhibited IC50 values ranging from 0.68 µM to 0.85 µM against α-amylase, indicating strong inhibitory effects while maintaining low cytotoxicity towards normal cell lines (IC50 > 150 µM) .

Anticancer Activity

The anticancer properties of benzodioxol derivatives have also been explored. A related compound demonstrated significant cytotoxicity against various cancer cell lines with IC50 values ranging from 26 µM to 65 µM. In vivo studies showed a substantial reduction in tumor size when administered to animal models . The mechanism appears to involve apoptosis induction and cell cycle arrest.

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Enzyme Inhibition : The ability to inhibit enzymes such as α-amylase suggests a mechanism that may aid in managing diabetes by reducing glucose absorption.
  • Cell Signaling Modulation : Interaction with cellular signaling pathways involved in cancer proliferation and survival has been noted, leading to apoptosis in malignant cells.
  • Antioxidant Activity : Some derivatives exhibit antioxidant properties that may contribute to their protective effects against oxidative stress-related diseases.

Case Studies

StudyFocusFindings
Study 1Antidiabetic EffectsCompound IIc reduced blood glucose levels significantly in streptozotocin-induced diabetic mice from 252.2 mg/dL to 173.8 mg/dL after five doses .
Study 2Anticancer EffectsCompound IIa showed cytotoxicity against four cancer cell lines with IC50 values between 26–65 µM .

Safety Profile

Safety assessments indicate that the compound exhibits a favorable profile with minimal toxicity towards normal cells at therapeutic concentrations. This aspect is critical for its potential use as a therapeutic agent.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-((3-chlorophenoxy)methyl)oxazole-4-carbonitrile
Reactant of Route 2
Reactant of Route 2
5-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-((3-chlorophenoxy)methyl)oxazole-4-carbonitrile

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